An In-depth Technical Guide to the Chemical Properties of 5-Diazoimidazole-4-carboxamide
An In-depth Technical Guide to the Chemical Properties of 5-Diazoimidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-diazoimidazole-4-carboxamide, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, reactivity, spectral characteristics, and known biological activities, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing relevant pathways.
Core Chemical Properties
5-Diazoimidazole-4-carboxamide, also known as Diazo-IC, is a yellow to orange powder.[1] It is a key intermediate in the synthesis of various biologically active molecules, including purine analogs and potential anticancer agents.[1][2] The presence of the diazo group and the carboxamide group on the imidazole ring contributes to its unique reactivity and chemical characteristics.[1]
Table 1: Physicochemical Properties of 5-Diazoimidazole-4-carboxamide
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₅O | [3] |
| Molecular Weight | 137.10 g/mol | [3] |
| CAS Number | 7008-85-7 | [3] |
| Appearance | Yellow to orange powder | [2] |
| Melting Point | 205-210 °C (with decomposition) | [2] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol and water (with heating). Readily soluble in some organic solvents like dimethylformamide. | [2] |
Synthesis and Reactivity
5-Diazoimidazole-4-carboxamide is synthesized through the diazotization of its precursor, 5-aminoimidazole-4-carboxamide (AICA).[1] This reaction is a cornerstone of its chemistry, enabling its use as a versatile synthetic intermediate.
The molecule is noted for its photosensitivity and thermal instability, readily decomposing under light or heat.[2] This reactivity is harnessed in various chemical transformations. It serves as a stable nitriding agent in organic synthesis, providing an electrophilic dinitrogen moiety for reactions with nucleophiles.[2]
Photolytic Decomposition
Photolysis of 5-diazoimidazole-4-carboxamide in aqueous solutions leads to different products depending on the pH. This highlights the compound's utility in pH-dependent synthetic strategies.
Caption: pH-dependent photolytic decomposition of 5-diazoimidazole-4-carboxamide.
Experimental Protocols
Synthesis of 5-Diazoimidazole-4-carboxamide
This protocol describes the synthesis of 5-diazoimidazole-4-carboxamide from 5-aminoimidazole-4-carboxamide (AICA) via a diazotization reaction.
Materials:
-
5-aminoimidazole-4-carboxamide (AICA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Distilled water
-
Filtration apparatus
-
Beakers and stirring equipment
Procedure:
-
Dissolve 5-aminoimidazole-4-carboxamide in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the AICA solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 30 minutes) after the addition is complete to ensure the reaction goes to completion.
-
The resulting yellow to orange precipitate of 5-diazoimidazole-4-carboxamide is collected by vacuum filtration.
-
Wash the collected solid with cold water to remove any unreacted salts.
-
Dry the product under vacuum at room temperature, protected from light.
Purification: Due to its instability, purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol-water) can be attempted, but care must be taken to avoid decomposition. Chromatographic methods are generally avoided due to the compound's reactivity.[4]
Caption: Workflow for the synthesis of 5-diazoimidazole-4-carboxamide.
Spectral Data
The structural features of 5-diazoimidazole-4-carboxamide have been elucidated through various spectroscopic techniques.
Table 2: Spectral Data for 5-Diazoimidazole-4-carboxamide
| Technique | Key Observations | Reference |
| UV-Vis | π→π* transition: 280-320 nm; n→π* transition: 380-420 nm | [1] |
| Infrared (IR) | N-H stretching (amide): 3460-3480 cm⁻¹ and 3090-3120 cm⁻¹; Diazo group: 2160-2180 cm⁻¹ | [1][5] |
| ¹H NMR | Imidazole C-H proton: δ 8.6-8.9 ppm | [1] |
| ¹³C NMR | Carbonyl carbon (amide): δ 162-165 ppm | [1] |
| Mass Spec (EI) | Molecular ion (M⁺): m/z 137 | [1] |
Biological Activity and Signaling Pathways
5-Diazoimidazole-4-carboxamide is recognized for its potential as an anticancer agent, a property linked to its role in purine metabolism.[1] Its precursor, AICA, and the corresponding ribonucleoside, AICAR, are known to participate in the de novo purine synthesis pathway.[6] AICAR is a well-established activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] Activation of the AMPK pathway can inhibit cancer cell proliferation and induce apoptosis.[9] While the direct interaction of 5-diazoimidazole-4-carboxamide with signaling pathways is an area of ongoing research, its relationship with AICA and AICAR suggests a potential indirect role in modulating AMPK signaling.
Caption: Putative involvement in AMPK signaling via its precursor's ribonucleoside.
References
- 1. Buy 5-Diazoimidazole-4-carboxamide | 7008-85-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
